Cas no 91985-79-4 (3-bromo-9H-pyrido3,4-bindole)

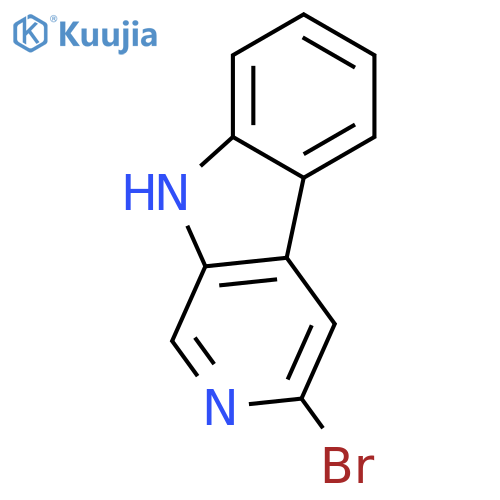

3-bromo-9H-pyrido3,4-bindole structure

商品名:3-bromo-9H-pyrido3,4-bindole

CAS番号:91985-79-4

MF:C11H7BrN2

メガワット:247.090681314468

MDL:MFCD00136136

CID:4320988

PubChem ID:13315122

3-bromo-9H-pyrido3,4-bindole 化学的及び物理的性質

名前と識別子

-

- 9H-Pyrido[3,4-b]indole, 3-bromo-

- 3-bromo-9H-pyrido[3,4-b]indole

- 3-bromo-9H-pyrido3,4-bindole

- SCHEMBL1984445

- DUVJFXSQMXNUBO-UHFFFAOYSA-N

- 91985-79-4

- 3-bromo-beta-carboline

-

- MDL: MFCD00136136

- インチ: InChI=1S/C11H7BrN2/c12-11-5-8-7-3-1-2-4-9(7)14-10(8)6-13-11/h1-6,14H

- InChIKey: DUVJFXSQMXNUBO-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 245.97926Da

- どういたいしつりょう: 245.97926Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 28.7Ų

3-bromo-9H-pyrido3,4-bindole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8698999-10.0g |

3-bromo-9H-pyrido[3,4-b]indole |

91985-79-4 | 95% | 10.0g |

$4501.0 | 2022-12-04 | |

| Enamine | EN300-8698999-2.5g |

3-bromo-9H-pyrido[3,4-b]indole |

91985-79-4 | 95% | 2.5g |

$2827.0 | 2022-12-04 | |

| Enamine | BBV-94194891-10g |

3-bromo-9H-pyrido[3,4-b]indole |

91985-79-4 | 95% | 10g |

$4501.0 | 2023-09-02 | |

| Enamine | BBV-94194891-5g |

3-bromo-9H-pyrido[3,4-b]indole |

91985-79-4 | 95% | 5g |

$3581.0 | 2023-09-02 | |

| Enamine | EN300-8698999-1.0g |

3-bromo-9H-pyrido[3,4-b]indole |

91985-79-4 | 95% | 1.0g |

$1364.0 | 2022-12-04 | |

| Enamine | EN300-8698999-5.0g |

3-bromo-9H-pyrido[3,4-b]indole |

91985-79-4 | 95% | 5.0g |

$3581.0 | 2022-12-04 | |

| Enamine | BBV-94194891-2.5g |

3-bromo-9H-pyrido[3,4-b]indole |

91985-79-4 | 95% | 2.5g |

$2827.0 | 2023-09-02 | |

| Enamine | BBV-94194891-1g |

3-bromo-9H-pyrido[3,4-b]indole |

91985-79-4 | 95% | 1g |

$1364.0 | 2023-09-02 |

3-bromo-9H-pyrido3,4-bindole 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

91985-79-4 (3-bromo-9H-pyrido3,4-bindole) 関連製品

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 42464-96-0(NNMTi)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量